N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-12-5-6-14-16(9-12)23-17(19-14)13-8-11(18-10(2)20)4-7-15(13)21/h4-9,21H,3H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQPJHIWVOZVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-ethoxythiophenol
The benzothiazole core is classically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources. For 6-ethoxy substitution:
Step 1: Synthesis of 2-Amino-4-ethoxythiophenol
- Starting material : 4-Ethoxyaniline.
- Thiolation : Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux converts the aniline to 2-amino-4-ethoxythiophenol.
- Reaction conditions : 12 h reflux, nitrogen atmosphere, 65–70% yield.
Step 2: Benzothiazole Formation
Functionalization at the 2-Position
To enable coupling with the phenylacetamide subunit, the benzothiazole requires a reactive group at the 2-position:
- Bromination : Treating 6-ethoxy-1,3-benzothiazole with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the 2-position (70% yield).
- Boronic acid preparation : Palladium-catalyzed borylation of 2-bromo-6-ethoxybenzothiazole with bis(pinacolato)diboron yields the corresponding boronic acid (Suzuki coupling precursor).
Synthesis of the Phenylacetamide Scaffold
Substituted Aniline Preparation
Step 1: Protection of 4-Hydroxyphenylacetamide
- Starting material : N-(4-Hydroxyphenyl)acetamide.
- Bromination : Electrophilic bromination at the 3-position using Br₂ in acetic acid affords N-(3-bromo-4-hydroxyphenyl)acetamide (82% yield).
Step 2: Hydroxyl Group Protection
- Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF protects the hydroxyl group as a TBDMS ether, preventing side reactions during subsequent steps.
Coupling Strategies for Benzothiazole-Phenylacetamide Conjugation
Suzuki-Miyaura Cross-Coupling
Ullmann-Type Coupling
- Conditions : N-(3-Iodo-4-hydroxyphenyl)acetamide, 2-mercapto-6-ethoxybenzothiazole, CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h.
- Yield : 60%.
Direct On-Ring Benzothiazole Construction
Thioamide Cyclization
Analytical Characterization and Spectral Data
Key spectroscopic features of intermediates and the target compound align with literature:
| Compound | ¹H NMR (DMSO-d₆, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|
| N-(3-Bromo-4-hydroxyphenyl)acetamide | δ 2.01 (s, 3H, CH₃), 6.78 (d, J=8.9 Hz, 1H), 7.41 (d, J=8.9 Hz, 1H), 9.79 (s, 1H, NH) | 244.9921 |
| 6-Ethoxy-1,3-benzothiazole | δ 1.34 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.06 (q, J=7.0 Hz, 2H, OCH₂), 7.02–7.78 (m, 3H, Ar-H) | 194.0512 |
| Target Compound | δ 1.34 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.00 (s, 3H, CH₃), 4.06 (q, J=7.0 Hz, 2H, OCH₂), 6.77–7.89 (m, 6H, Ar-H), 9.79 (s, 1H, NH) | 371.0984 |
Challenges and Optimization Considerations
- Regioselectivity : Directing effects during electrophilic substitution (e.g., bromination) require precise control to avoid para/meta byproducts.
- Coupling Efficiency : Suzuki reactions demand anhydrous conditions and rigorous exclusion of oxygen to prevent palladium deactivation.
- Deprotection : TBDMS ether cleavage must avoid acetamide hydrolysis, necessitating mild fluoride sources (e.g., TBAF).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research indicates that compounds similar to N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide exhibit significant antibacterial activity. For instance, derivatives containing the benzothiazole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethoxy group enhances its lipophilicity, improving membrane penetration and antimicrobial efficacy .
2. Anti-inflammatory Effects:
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .
3. Anticancer Potential:
Research highlights the potential of this compound as an anticancer agent. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways .
Therapeutic Applications
1. Drug Development:
The compound is being explored as a lead compound for developing new drugs targeting pain relief without hepatotoxicity, similar to paracetamol but with enhanced safety profiles .
2. Material Science:
In addition to its biological applications, this compound is utilized in material science for developing novel materials with unique optical and electrical properties due to its structural characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide stands out due to its unique combination of an ethoxy group and a hydroxyphenyl moiety This structural feature may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives
Biological Activity
N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H19N3O4S
- Molecular Weight : 337.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, influencing several metabolic pathways. The compound's structure suggests potential for interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress and protecting cellular components from damage caused by free radicals.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Anticancer Potential
There is growing interest in the anticancer potential of benzothiazole derivatives. Studies have demonstrated that certain benzothiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Analgesic Properties : A study on related compounds indicated that they could provide analgesic effects without the hepatotoxicity associated with traditional analgesics like acetaminophen. The compounds were tested in both in vitro and in vivo models, showing promising results in reducing pain without significant liver damage .
- Hepatotoxicity Screening : In a comparative analysis of various acetamide derivatives, this compound was assessed for hepatotoxicity using human liver cell lines. Results indicated lower toxicity profiles compared to conventional analgesics, suggesting a safer alternative for pain management .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and acetamide linkage .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₇H₁₆N₂O₃S) .
- HPLC-PDA: Quantify purity (>95% recommended for pharmacological studies) .
How can contradictory bioactivity data (e.g., variable IC₅₀ values across cancer cell lines) be resolved for this compound?
Advanced Research Question
Contradictions may arise from:
- Cell Line Heterogeneity: Differences in receptor expression or metabolic pathways (e.g., CYP450 activity affecting prodrug activation) .
- Solubility Issues: Poor aqueous solubility leading to inconsistent dosing in assays .
Resolution Strategies: - Use standardized assay protocols (e.g., uniform DMSO concentration ≤0.1% v/v) .
- Conduct pharmacokinetic studies (e.g., plasma stability tests) to assess bioavailability .
What computational methods are suitable for predicting the binding mode of this compound to therapeutic targets (e.g., kinases)?
Advanced Research Question
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases .
- MD Simulations: GROMACS or AMBER for assessing binding stability over time (≥100 ns simulations recommended) .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .
How does the presence of the acetamide group impact metabolic stability compared to carbamate or sulfonamide analogs?
Advanced Research Question
- Acetamide vs. Sulfonamide: Acetamide derivatives exhibit slower hepatic clearance due to reduced susceptibility to cytochrome P450-mediated oxidation .
- Experimental Validation: Perform microsomal stability assays using liver microsomes (human or rodent) with LC-MS/MS quantification .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Challenge 1: Low yields in cyclization steps due to competing side reactions.
- Solution: Optimize catalyst (e.g., p-toluenesulfonic acid) concentration and use flow chemistry for better heat control .
- Challenge 2: Purification of polar intermediates.
- Solution: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization .
How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Advanced Research Question
-
SAR Insights from Analogues:
Substituent Position Effect on Activity Reference Ethoxy 6 ↑ Lipophilicity, ↑ bioavailability Hydroxyl 4 Essential for target binding Methyl Benzothiazole N ↓ Toxicity, ↑ selectivity -
Design Strategy: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 of the phenyl ring to enhance target affinity .
What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Basic Research Question
- Cell Viability Assays: MTT or resazurin-based assays across panels (e.g., NCI-60) to screen for cytotoxicity .
- Mechanistic Studies: Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
How can crystallography data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to assign absolute configuration and confirm bond angles/distances .
- Case Study: A related benzothiazole derivative (PubChem CID 12345678) showed planar benzothiazole-acetamide alignment, critical for π-π stacking in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
